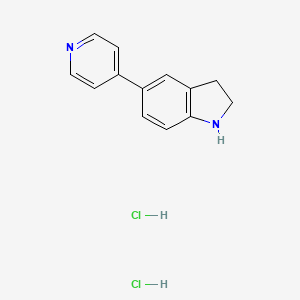

5-(Pyridin-4-yl)indoline dihydrochloride

Description

Historical Context and Evolution of Indole (B1671886) and Indoline (B122111) Derivatives in Bioactive Compound Discovery

The story of the indoline-pyridyl scaffold begins with its parent heterocycles, indole and indoline. The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a ubiquitous motif in a vast array of natural products and synthetic compounds with significant biological activities. Historically, indole derivatives have been central to the development of important drugs. organic-chemistry.org For instance, the indole alkaloid reserpine (B192253) has been used as an antihypertensive and antipsychotic agent. The structural significance of indoles is further highlighted by their presence in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. organic-chemistry.org

The versatility of the indole scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. organic-chemistry.orgmdpi.com The chemical reactivity of the indole ring allows for modifications at various positions, enabling the synthesis of a multitude of derivatives with fine-tuned biological activities. organic-chemistry.org

Indoline, or 2,3-dihydroindole, is a closely related heterocyclic compound that has also garnered attention for its favorable pharmacological and physiological activities. google.com While not as prevalent in nature as indole, the indoline structure is found in numerous natural and synthetic compounds with medicinal value. google.com The non-coplanar nature of the two rings in the indoline structure can lead to increased water solubility compared to their indole counterparts, a desirable property for drug candidates. organic-chemistry.org The development of drugs containing the indoline core has been a more recent focus of research, with studies exploring their potential as anti-tumor, anti-bacterial, and anti-inflammatory agents. google.com

Significance of Fused Nitrogen-Containing Heterocyclic Systems in Bioactive Molecules

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a majority of pharmaceuticals. nih.govresearchgate.nettandfonline.com An analysis of FDA-approved drugs reveals that approximately 59% of small-molecule drugs incorporate nitrogen heterocycles, underscoring their immense importance in drug design. researchgate.net The prevalence of these structures in biologically active molecules can be attributed to several factors. The presence of nitrogen atoms can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for interactions with biological targets such as enzymes and receptors.

Fused heterocyclic systems, where two or more rings share atoms, offer a rigid and defined three-dimensional structure that can be advantageous for binding to specific biological targets. The fusion of different heterocyclic rings, such as in the indoline-pyridyl scaffold, can lead to novel molecules with unique electronic and steric properties, and consequently, distinct biological activities. nih.gov This strategy of molecular hybridization has proven to be a powerful tool in the design of new therapeutic agents with improved efficacy and selectivity.

Overview of Indoline-Pyridyl Derivatives as Subjects of Contemporary Chemical and Biological Research

The combination of the indoline and pyridine (B92270) scaffolds has given rise to a class of compounds with significant therapeutic potential. Indolylpyridine derivatives have been investigated for a range of biological activities, including anti-cancer and anti-inflammatory effects. nih.gov The pyridine moiety, a six-membered aromatic ring containing one nitrogen atom, is itself a key component in numerous drugs and natural products. nih.gov Its ability to improve water solubility and participate in hydrogen bonding makes it a valuable addition to drug-like molecules. nih.gov

Contemporary research has focused on the synthesis and biological evaluation of various indoline-pyridyl derivatives. For example, studies have explored the potential of pyridine-substituted indole derivatives as antioxidants and anticancer agents. The specific point of attachment between the indoline and pyridine rings, as well as the presence of other substituents, can significantly influence the compound's biological activity.

Research into compounds structurally related to 5-(Pyridin-4-yl)indoline (B8777264) has demonstrated a variety of promising biological effects. For instance, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole have been synthesized and evaluated as potent anticancer agents. nih.govresearchgate.net Some of these compounds have been shown to induce a form of non-apoptotic cell death called methuosis in cancer cells. nih.govtandfonline.comnih.gov Other related structures have been investigated as inhibitors of specific enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com These findings highlight the potential of the indoline-pyridyl scaffold as a valuable template for the design of new therapeutic agents.

While detailed research findings specifically for "5-(Pyridin-4-yl)indoline dihydrochloride" are not extensively available in publicly accessible scientific literature, the broader research on the indoline-pyridyl class of compounds provides a strong rationale for its investigation as a potentially bioactive molecule. Further studies are needed to fully elucidate the synthesis, chemical properties, and pharmacological profile of this specific compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-pyridin-4-yl-2,3-dihydro-1H-indole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2.2ClH/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10;;/h1-4,6-7,9,15H,5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAXPHHBFKAEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=NC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Pyridin 4 Yl Indoline Dihydrochloride and Analogous Compounds

Impact of Substitutions on the Indoline (B122111) Ring on Biological Activity

The indoline ring offers several positions for substitution (C-5, N-1, C-2, and C-3), each playing a critical role in the molecule's interaction with its biological targets.

The C-5 position of the indoline ring is a key site for modification, directly influencing the electronic properties and steric profile of the molecule. Research has shown that the nature of the substituent at this position is crucial for maintaining or enhancing biological activity.

In one study on tricyclic indoline resistance-modifying agents, modifications to the aromatic portion of the indoline ring demonstrated that a halogen at the C-5 position (referred to as R₂) is critical for activity. acs.org Specifically, analogs with a bromine or chlorine atom at C-5 maintained significant activity. acs.org Further functionalization with a second halogen at another position on the aromatic ring could also improve or maintain this activity. acs.org

Studies on indole (B1671886) C-5 sulfone derivatives have also highlighted the importance of this position. Methanesulfonyl derivatives at C-5 proved to be exceptionally potent in certain assays. mdpi.com For example, a C5-hydroxy-1H-indol-2-ylcarbonyl analog showed activity comparable to or greater than doxorubicin (B1662922) against several cancer cell lines, and a C5-methylsulfonyloxy derivative also exhibited potent activity. mdpi.com In contrast, an indole C5-N,N-dimethylaminosulfonyloxy derivative was found to be less active. mdpi.com The design of selective Lysine Specific Demethylase 1 (LSD1) inhibitors has also leveraged the indoline scaffold, with a series of indolin-5-yl-cyclopropanamine derivatives showing promise. nih.gov

The synthesis of various analogs often starts with a precursor like 5-nitroindoline (B147364), which allows for diverse functionalization at both the N-1 and C-5 positions, underscoring the synthetic accessibility and importance of this site for SAR exploration. nih.gov

| C-5 Substituent | Observed Effect on Activity | Reference Compound Class | Source |

|---|---|---|---|

| Halogen (Br, Cl) | Considered essential for maintaining activity. | Tricyclic indoline agents | acs.org |

| -OH | Showed potent cytotoxic activity against specific cancer cell lines. | seco-Duocarmycin analogs | mdpi.com |

| -OSO₂CH₃ (Methylsulfonyloxy) | Demonstrated potent activity against specific cancer cell lines. | seco-Duocarmycin analogs | mdpi.com |

| -OSO₂N(CH₃)₂ | Resulted in lower activity compared to other substitutions. | seco-Duocarmycin analogs | mdpi.com |

| Cyclopropanamine | Led to potent and selective LSD1 inhibitors. | LSD1 inhibitors | nih.gov |

The nitrogen atom at the N-1 position of the indoline ring is another critical point for modification. Its substitution state (unsubstituted, alkylated, or acylated) can significantly alter a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

In some series, an unsubstituted indole N-H is considered important, potentially acting as a hydrogen bond donor in interactions with its biological target. nih.gov However, SAR investigations involving functional group modifications to the indoline nitrogen have shown that both alkylation and acylation can be favorable, depending on the target and the specific compound series. acs.orgnih.gov For instance, N-1 acylation of 5-nitroindoline with 4-fluorobenzoyl chloride and 4-fluorophenylacetyl chloride, as well as protection with a Boc group, are common synthetic steps to create diverse analogs. nih.gov Similarly, selective methylation at the N-1 position has been explored to probe the impact of N-alkylation on activity. acs.org The preparation of analogs with aminoalkyl chains substituted on the indole nitrogen has also been a strategy to explore different activity profiles. nih.gov

| N-1 Modification | Potential Impact | Example Strategy | Source |

|---|---|---|---|

| Unsubstituted (-NH) | May act as a crucial hydrogen bond donor. | Maintaining the N-H group for target interaction. | nih.gov |

| Alkylation (e.g., -NCH₃, -N-aminoalkyl) | Alters lipophilicity and can introduce basic centers. | Selective methylation or addition of aminoalkyl chains. | acs.orgnih.gov |

| Acylation (e.g., -N-acetyl, -N-benzoyl) | Modifies electronic properties and can serve as a metabolic block. | Reaction with acyl chlorides or anhydrides. | nih.gov |

| Boc-protection | Common synthetic intermediate for further functionalization. | Reaction with di-tert-butyl dicarbonate. | nih.gov |

The C-2 and C-3 positions of the indoline ring are integral to its five-membered heterocyclic structure, and modifications here can dramatically change the molecule's three-dimensional shape and biological function. nih.gov These positions are known as reactive sites for indole derivatives. nih.gov

The presence of a carboxamide moiety at the C-2 or C-3 position has been shown to be essential for the inhibitory activity of certain enzyme inhibitors, as it can form hydrogen bonds with various enzymes and proteins. nih.gov Shifting a carboxamide moiety from the C-2 to the C-3 position, or vice versa, can significantly reduce activity, indicating a strict spatial requirement for target engagement. nih.gov

| Position | Modification | Observed Effect on Activity | Source |

|---|---|---|---|

| C-2 / C-3 | Carboxamide group | Essential for inhibitory activity against certain enzymes; position is critical. | nih.gov |

| C-3 | Coupling of additional aromatic rings | Detrimental to bioactivity in HIV-1 fusion inhibitors. | nih.gov |

| C-2 | Quaternary center / Spirocycle | Creates complex 3D architectures from planar indoles. | rsc.orgresearchgate.net |

| C-3 | Tosyl or Cyano group | Leads to bioactive compounds with varied substituents. | nih.gov |

Role of the Pyridyl Moiety and Its Positional and Substituent Effects

The pyridine (B92270) ring is not merely a passive substituent; its nitrogen atom introduces a basic center, influences solubility, and provides a key interaction point for hydrogen bonding or metal coordination. nih.gov

The point of attachment of the indoline core to the pyridine ring (i.e., positional isomerism) has profound SAR implications. In the development of Bloom Helicase inhibitors based on a 5-substituted-1,3,4-thiadiazol-2-amine core, the position of the pyridine nitrogen was critical. nih.gov The pyridin-4-yl analog was the lead compound, and its pyridin-3-yl counterpart (4c) showed comparable activity. nih.gov However, changing the attachment to the 2-position (pyridin-2-yl, 4b) resulted in a complete loss of activity. nih.gov This suggests a strong preference for a basic nitrogen group in the 3- or 4-position of the pyridine ring for interaction with the target. nih.gov

Further evidence for the importance of the pyridin-3-yl linkage comes from studies on other compound classes. A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole derivatives were designed as potent anticancer agents. nih.govnih.gov In this scaffold, transferring the (4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety to the 5-position of the indole ring led to a significant increase in the desired biological effect. nih.gov Similarly, 5-(pyridin-3-yl)-1H-indole-4,7-diones have been investigated as promising scaffolds for enzyme inhibitors. researchgate.net

| Isomer | Relative Activity (Example: Bloom Helicase Inhibitors) | Source |

|---|---|---|

| Pyridin-4-yl | Active (Lead Compound) | nih.gov |

| Pyridin-3-yl | Active (Comparable to 4-yl) | nih.gov |

| Pyridin-2-yl | Inactive | nih.gov |

Substituents on the pyridine ring itself can fine-tune a compound's potency, selectivity, and pharmacokinetic properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents are key factors.

In a study of pyridine derivatives with antiproliferative activity, replacing electron-donating methoxy (B1213986) (-OMe) groups with hydroxyl (-OH) groups significantly improved potency. nih.gov Conversely, replacing hydrogen atoms with methyl (-CH₃) groups decreased polarity and also improved potency in a different series, while replacing them with a cyano (-CN) group also led to lower IC₅₀ values. nih.gov

Research on analogs of the neuronal nicotinic receptor agonist epibatidine (B1211577) systematically explored the effects of various substituents on the pyridine ring. nih.gov A fluoro analog displayed significantly greater binding affinity (52- to 875-fold) at β2-containing receptors than at β4-containing receptors, demonstrating how a single substituent can drive subtype selectivity. nih.gov An amino analog also showed a preference for β2- over β4-containing receptors and exhibited greater efficacy at α3β4 than at α4β2 receptors. nih.gov A bromo analog also showed greater affinity for β2- than β4-containing receptors. nih.gov These findings highlight that there is often no simple correlation between binding affinity, functional potency, and efficacy, with each property being uniquely influenced by the pyridine ring substitution pattern. nih.gov Additionally, it is known that pyridine-type nitrogens can contribute to the inhibition of cytochrome P450 enzymes, a potential liability that can sometimes be mitigated by introducing a sterically hindering group, such as a methyl group, adjacent to the nitrogen. youtube.com

| Substituent | Observed Effect | Compound Class Example | Source |

|---|---|---|---|

| -OH (vs. -OCH₃) | Significantly increased antiproliferative potency. | Antiproliferative pyridines | nih.gov |

| -CH₃, -CN | Increased antiproliferative potency. | Antiproliferative pyridines | nih.gov |

| -F | Dramatically increased binding selectivity for specific nAChR subtypes. | Epibatidine analogs | nih.gov |

| -Br | Increased binding selectivity for specific nAChR subtypes. | Epibatidine analogs | nih.gov |

| -NH₂ | Increased binding selectivity and altered efficacy at nAChR subtypes. | Epibatidine analogs | nih.gov |

Conformational Analysis and Linker Chemistry in Structure-Activity Relationships

The three-dimensional arrangement of a molecule (its conformation) and the nature of the chemical linker connecting its key pharmacophoric features are critical determinants of its interaction with a biological target. Conformational analysis reveals the molecule's preferred shapes, which must be compatible with the target's binding site for effective interaction. nih.govresearchgate.net The linker's chemistry influences not only the molecule's conformation but also its flexibility, polarity, and ability to form specific interactions.

In the development of inhibitors based on related scaffolds, linker modification has been a key strategy. For instance, in a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, the urea (B33335) moiety served as a crucial linker. SAR studies explored replacing this urea with various bioisosteres to probe the impact on inhibitory activity. nih.gov While a thiourea (B124793) analog maintained comparable activity, its potential toxicity made it less ideal for further development. nih.gov Other replacements, including guanidine, amide, carbamate, and sulfonamide, all led to a significant loss of activity. nih.gov Interestingly, a squarate linker, a known urea bioisostere, showed activity comparable to the original urea-linked compound. nih.gov These findings underscore the linker's role in maintaining the optimal orientation and electronic properties required for biological function. Even minor changes, such as mono-methylation of a urea nitrogen, can completely abolish activity, highlighting the sensitivity of the ligand-target interaction to the linker's structure. nih.gov

Table 1: Effect of Linker Modification on Bloom Helicase Inhibition for 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Analogs nih.gov Data derived from SAR studies on analogous compounds.

| Parent Scaffold | Linker Moiety | Resulting Activity (IC50) | Inference |

|---|---|---|---|

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Urea | Active (Baseline) | Tolerated linker |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Thiourea | 4.0 µM (Comparable to Urea) | Tolerated, but potential toxicophore |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Squarate | 4.3 µM (Comparable to Urea) | Effective urea bioisostere |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Guanidine | Weakly active / Inactive | Not tolerated |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Amide | Weakly active / Inactive | Not tolerated |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Carbamate | Weakly active / Inactive | Not tolerated |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Sulfonamide | Weakly active / Inactive | Not tolerated |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl | Mono-methylated Urea | Inactive | Steric hindrance or loss of H-bond donor |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to elucidate SAR, predict the activity of novel compounds, and understand ligand-target interactions at a molecular level. nih.govresearchgate.net Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling accelerate the design-synthesis-test cycle by prioritizing compounds with the highest probability of success.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govijper.org This technique allows researchers to visualize plausible binding modes and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. researchgate.netnih.gov

For compounds containing indole and pyridine rings, docking studies have been instrumental in explaining observed biological activities. For example, in the development of novel 7-azaindole (B17877) analogs as PARP inhibitors, molecular docking revealed that active compounds could bind effectively within the protein's active site (PDB ID: 6NRH). ijper.org Similarly, docking of indole-aminoquinazoline hybrids into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) helped rationalize their cytotoxic properties. nih.gov Studies on pyrazolinyl-indole derivatives identified key interactions within the EGFR tyrosine kinase domain (PDB: 2J5F), corroborating their anti-cancer activity. mdpi.com A common finding in these studies is the critical role of hydrogen bonding between nitrogen atoms in the heterocyclic scaffolds (like pyridine or pyrimidine) and key amino acid residues in the hinge region of kinases, such as CYS133 in Polo-like kinase 1 (PLK1). nih.gov This information is invaluable for guiding the rational design of new derivatives with improved binding affinity and potency. mdpi.com

Table 2: Examples of Key Interactions Identified Through Molecular Docking of Analogous Compounds

| Compound Class | Protein Target | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|

| Indolyl-Pyridine Thiazolidinone Analogs | Mycobacterium Smegmatis complexed with SQ109 (PDB: 6AJG) | Not specified | Hydrogen bonds | researchgate.net |

| 7-Azaindole Analogs | PARP (PDB: 6NRH) | Not specified | Good binding to protein target | ijper.org |

| Aminopyrimidinyl Pyrazole (B372694) Analogs | PLK1 (PDB: 3FC2) | CYS133, SER137 | Hydrogen bonds | nih.gov |

| Indole-Aminoquinazoline Hybrids | EGFR ATP binding site | Not specified | Binding within active site | nih.gov |

| Pyrazolinyl-Indole Derivatives | EGFR-TK (PDB: 2J5F) | Not specified | Binding within active site | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. chemrevlett.com By calculating various molecular descriptors (representing steric, electronic, hydrophobic, and topological properties), QSAR models can be developed to predict the activity of untested or yet-to-be-synthesized molecules. nih.gov

The development of a robust QSAR model involves several steps: selection of a dataset of compounds with known activities, calculation of molecular descriptors, creation of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation. nih.govchemrevlett.com The predictive power of a QSAR model is often assessed by statistical metrics such as the coefficient of determination (r²) and the cross-validated correlation coefficient (q²). nih.gov

For pyridine and indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These models provide 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govnih.gov For instance, a hybrid 3D-QSAR study on pyrimidine (B1678525) and quinazoline (B50416) derivatives as PLK1 inhibitors yielded robust CoMFA (q² = 0.628, r² = 0.905) and CoMSIA (q² = 0.580, r² = 0.895) models. nih.gov Similarly, a 3D-QSAR model for indole and isatin (B1672199) derivatives as anti-amyloidogenic agents showed acceptable predictive statistics (q² = 0.596) and was validated with an external test set. mdpi.com These models serve as powerful predictive tools, enabling the in-silico design of new analogs with potentially enhanced biological efficacy. chemrevlett.com

Table 3: Statistical Validation Parameters for QSAR Models of Related Heterocyclic Compounds

| Compound Class / Target | QSAR Method | q² (Cross-validation Coefficient) | r² (Correlation Coefficient) | Predictive r² (External Validation) | Reference |

|---|---|---|---|---|---|

| Combretastatin A4 Analogs / Tubulin | CoMFA | 0.66 | 0.955 | 0.883 | nih.gov |

| Pyrimidine & Quinazoline Derivatives / PLK1 | CoMFA | 0.628 | 0.905 | Not Reported | nih.gov |

| Pyrimidine & Quinazoline Derivatives / PLK1 | CoMSIA | 0.580 | 0.895 | Not Reported | nih.gov |

| Indole & Isatin Derivatives / Aβ anti-aggregating | 3D-QSAR | 0.596 | 0.887 | 0.695 | mdpi.com |

| Pyridine Thiazolidinone Analogs / Analgesic Activity | Linear Regression | Not Reported | 0.621 | Not Reported | researchgate.net |

| Pyridine Thiazolidinone Analogs / Anti-inflammatory Activity | Linear Regression | Not Reported | 0.740 | Not Reported | researchgate.net |

Biological Activities and Proposed Molecular Mechanisms of 5 Pyridin 4 Yl Indoline Dihydrochloride Analogues

Antimicrobial Activity and Associated Mechanisms

Analogues of 5-(Pyridin-4-yl)indoline (B8777264) dihydrochloride (B599025) have demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal activities. These compounds represent a promising class of therapeutic agents in the ongoing battle against infectious diseases.

Antibacterial Efficacy Against Bacterial Pathogens

Derivatives of the indole (B1671886) and pyridine (B92270) scaffolds have shown considerable efficacy against a range of bacterial pathogens, including multidrug-resistant strains. nih.goveurekaselect.com Synthetic indole derivatives, for instance, have exhibited potent bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.25–2 µg/mL for certain compounds against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study on pyridazino[4,5-b]indoles reported MIC values ranging from 31.25 to 250 µg/mL against various bacterial strains. researchgate.net

The antibacterial spectrum of these analogues often includes clinically relevant species. For example, indeno[1,2-b]pyridin-5-one derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with MIC values for the most active compounds ranging from 4 to 512 μg/mL. tandfonline.com Spiroquinoline-indoline-dione derivatives have also demonstrated antimicrobial activity, particularly against Enterococcus faecalis and Staphylococcus aureus, with MIC values for the most effective compounds ranging from 375 to 3000 µg/mL. nih.gov

| Compound Class | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Synthetic Indole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25–16 |

| Pyridazino[4,5-b]indoles | Bacillus subtilis | 31.25–250 |

| Indeno[1,2-b]pyridin-5-one Derivatives | Gram-positive and Gram-negative bacteria | 4–512 |

| Spiroquinoline-indoline-dione Derivatives | Enterococcus faecalis | 375–3000 |

| Spiroquinoline-indoline-dione Derivatives | Staphylococcus aureus | 750–>6000 |

Antifungal Efficacy Against Fungal Pathogens

In addition to their antibacterial properties, analogues of 5-(Pyridin-4-yl)indoline have shown promise as antifungal agents. Studies on novel chiral indole analogues revealed significant activity against various plant pathogenic fungi. nih.gov For instance, one compound exhibited a MIC value of 1.95 µg/mL against Verticillium dahliae and Sclerotinia sclerotiorum. nih.gov

Other research on 3-indolyl-3-hydroxy oxindole (B195798) derivatives demonstrated broad-spectrum antifungal activities against several plant pathogenic fungi, with some compounds showing inhibition rates of over 90% at a concentration of 50 mg/L against fungi such as Rhizoctonia solani and Botrytis cinerea. mdpi.com Furthermore, certain pyridazino[4,5-b]indole derivatives have displayed antifungal activity against Candida albicans. researchgate.net

| Compound Class | Fungal Strain | Activity (MIC or EC50) |

|---|---|---|

| Chiral Indole Analogue (b13) | Verticillium dahliae | 1.95 µg/mL (MIC) |

| Chiral Indole Analogue (b13) | Sclerotinia sclerotiorum | 1.95 µg/mL (MIC) |

| 3-Indolyl-3-hydroxy oxindole Derivative (3u) | Rhizoctonia solani | 10.32 µg/mL (EC50) |

| 3-Indolyl-3-hydroxy oxindole Derivative (3v) | Bipolaris maydis | 14.21 µg/mL (EC50) |

Elucidation of Proposed Molecular Targets in Microbial Cells

The antimicrobial mechanisms of these compounds are multifaceted. Research suggests that some indole derivatives exert their antibacterial effects by inhibiting essential cellular processes. For example, docking studies have indicated that the inhibition of E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, may be responsible for the antibacterial activity of certain methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates. nih.gov

In fungal cells, a proposed mechanism of action for some of these analogues is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Docking studies have suggested that the antifungal activity of certain indole derivatives may stem from the inhibition of 14a-lanosterol demethylase of CYP51Ca, a key enzyme in the ergosterol biosynthesis pathway. nih.gov

Anticancer Potential and Cellular Pathways Involved

Analogues of 5-(Pyridin-4-yl)indoline dihydrochloride have emerged as promising candidates in oncology, demonstrating the ability to inhibit key cellular pathways involved in cancer progression.

Inhibition of Key Kinases (e.g., GSK-3β, EGFR, BRAFV600E)

These compounds have shown potent inhibitory activity against several kinases that are crucial for cancer cell proliferation and survival. A series of 9H-pyrimido[4,5-b]indoles were identified as nanomolar inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in various diseases, including cancer. nih.gov The most potent compounds in this series exhibited IC50 values of 360 nM and 480 nM. nih.gov

Furthermore, certain 5-chloro-indole-2-carboxylate derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, both of which are key drivers in many cancers. nih.gov The most active compounds in this class displayed IC50 values ranging from 68 to 89 nM against EGFR and 35 to 67 nM against BRAFV600E. nih.gov One pyrazolinyl-indole derivative, (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, also demonstrated remarkable cytotoxic activities against a panel of cancer cell lines. mdpi.comnih.gov

| Compound Class | Target Kinase | IC50 (nM) |

|---|---|---|

| 9H-pyrimido[4,5-b]indole Derivative ((R)-28) | GSK-3β | 360 |

| 5-chloro-indole-2-carboxylate Derivative (3e) | EGFR | 68 |

| 5-chloro-indole-2-carboxylate Derivative (3e) | BRAFV600E | 35 |

Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in tumor immune escape. Analogues of 5-(Pyridin-4-yl)indoline have been investigated as inhibitors of this important cancer immunotherapy target. A series of 1H-indole-4,7-dione derivatives, particularly those with a 5-(pyridin-3-yl) substituent, have been identified as promising IDO1 inhibitors. nih.govresearchgate.net

Enzyme kinetics studies revealed that these compounds act as reversible competitive inhibitors of IDO1. nih.gov The most promising compound from this series, an N-alkyl substituted 5-(pyridin-3-yl)-1H-indole-4,7-dione, exhibited an IC50 of 0.16 ± 0.02 µM in an enzymatic assay. researchgate.net This highlights the potential of these analogues to counteract a key mechanism of tumor immunosuppression.

| Compound Class | Target Enzyme | IC50 (µM) |

|---|---|---|

| 5-(pyridin-3-yl)-1H-indole-4,7-dione Derivative | IDO1 | 0.16 ± 0.02 |

Topoisomerase Inhibition Activity

Analogues incorporating indole and pyridine motifs have been identified as inhibitors of DNA topoisomerases, nuclear enzymes that modulate DNA topology and are significant targets in cancer chemotherapy. mdpi.com A series of fused indolyl-containing 4-hydroxy-2-pyridones were developed as novel nonfluoroquinolone inhibitors of bacterial type II topoisomerases, demonstrating activity against multidrug-resistant Gram-negative bacteria. nih.gov Two representative compounds from this class, 6o and 6v , were found to target both bacterial DNA gyrase and topoisomerase IV (Topo IV). nih.gov In susceptibility screens, these compounds exhibited potent activity against Escherichia coli and Acinetobacter baumannii. nih.gov

In another study, newly designed pyrazolo[4,3-f]quinoline derivatives, which also feature a condensed indole-pyridine like scaffold, were synthesized and evaluated for their ability to inhibit human topoisomerase I and IIα. mdpi.com From this series, compound 2E was a particularly effective inhibitor of topoisomerase IIα, preventing 88.3% of the enzyme's catalytic activity, a level of inhibition comparable to the well-known topoisomerase inhibitor etoposide (B1684455) (89.6% inhibition). mdpi.com Furthermore, sulfonamide acridine (B1665455) derivatives have been investigated as topoisomerase inhibitors, with compound 8b showing potent activity against Topoisomerase I (Topo-I) with an IC50 value of 3.41 µg/mL, and compound 7c displaying significant inhibition of Topoisomerase II (Topo-II) with an IC50 of 7.33 μM. mdpi.com These findings underscore the potential of indole and pyridine-containing scaffolds as a foundation for the development of novel topoisomerase inhibitors. mdpi.comresearchgate.net

Table 1: Topoisomerase Inhibition by Selected Analogue Compounds

| Compound | Target Topoisomerase | Activity/Potency | Source |

|---|---|---|---|

| 6o | Bacterial DNA gyrase & Topo IV | MIC90 vs E. coli: 0.5-1 µg/mL | nih.gov |

| 6v | Bacterial DNA gyrase & Topo IV | MIC90 vs E. coli: 0.5-1 µg/mL | nih.gov |

| 2E | Topoisomerase IIα | 88.3% inhibition | mdpi.com |

| 8b | Topoisomerase I | IC50: 3.41 µg/mL | mdpi.com |

| 7c | Topoisomerase II | IC50: 7.33 μM | mdpi.com |

Cell Cycle Arrest Mechanisms in Cancer Cells

Certain pyridine-containing compounds, considered structural analogues, have been shown to exert anticancer effects by inducing cell cycle arrest. nih.govnih.gov For instance, two novel pyridine derivatives, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) and 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) , were found to inhibit the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells by inducing G2/M phase arrest. nih.govnih.gov The mechanism of action involves the upregulation of key cell cycle inhibitors, p53 and p21. nih.gov This p53-p21-mediated pathway leads to the arrest of cells in the G2/M phase, thereby preventing cell division. nih.gov The compounds also induced the downregulation of cyclin D1, a protein essential for cell cycle progression. nih.gov

Further investigation into the molecular mechanisms revealed that these compounds also trigger apoptosis through the upregulation of c-Jun N-terminal kinase (JNK). nih.gov JNKs are a family of kinases that are activated in response to stress signals and can initiate apoptotic pathways. nih.gov In a separate study on sulfonamide acridine derivatives, compounds 7c and 8b were found to induce apoptosis and cause a reduction in the S phase of the cell cycle in HepG2 cells, suggesting an alternative mechanism of cell cycle interference. mdpi.com Other studies have shown that different flavonoid analogues can arrest the cell cycle at the G0/G1 phase through the upregulation of p21, which in turn downregulates cyclin D. dovepress.com These findings highlight that pyridine and indole-based analogues can disrupt cancer cell proliferation by targeting distinct phases and regulatory proteins of the cell cycle. dovepress.comresearchgate.net

Anti-inflammatory Properties and Mechanistic Insights

Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Pathways

A promising strategy in the development of anti-inflammatory agents involves the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.govacs.org The 5-LOX pathway is responsible for producing pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). acs.org Therefore, dual inhibition can block the production of pro-inflammatory mediators while simultaneously increasing the levels of anti-inflammatory ones. acs.org

Researchers have identified and optimized a series of indoline-based compounds as potent dual 5-LOX/sEH inhibitors. nih.govacs.org Through enzymatic and cellular assays, an initial indoline (B122111) derivative, compound 43 , was identified as a notable 5-LOX inhibitor. nih.govacs.org This discovery guided the design of new analogues, leading to the development of compounds with potent dual inhibitory activity. nih.gov Among the synthesized compounds, derivative 73 emerged as the most promising, exhibiting balanced and potent inhibition of both enzymes with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH. nih.govacs.org This multitarget approach is considered particularly suitable for creating anti-inflammatory drugs as it can achieve a balanced modulation of eicosanoid levels. acs.org

Table 2: Dual 5-LOX/sEH Inhibitory Activity of an Indoline Analogue

| Compound | 5-LOX IC50 (µM) | sEH IC50 (µM) | Source |

|---|---|---|---|

| 73 | 0.41 ± 0.01 | 0.43 ± 0.10 | nih.govacs.org |

Influence on Signal Transduction Pathways Relevant to Inflammation

The anti-inflammatory effects of indole analogues also extend to the modulation of key intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates genes involved in inflammation and immunity. mdpi.commdpi.com Its activation plays a significant role in the production of pro-inflammatory cytokines. mdpi.com

A novel indole-hydantoin derivative, IH-1 (5-(1H-indole-3-ylmethylene) imidazolidine-2,4-dione) , has been shown to exert anti-inflammatory activity by targeting the NF-κB pathway. nih.gov Specifically, IH-1 prevents the transactivation of NF-κB by inhibiting the phosphorylation of its p65 subunit at serine 276 (Ser276). nih.gov This phosphorylation is a critical step for the activation of p65. Furthermore, IH-1 was found to prevent the lipopolysaccharide (LPS)-induced interaction between the NF-κB p65 subunit and its transcriptional coactivator, cAMP response element-binding protein (CBP). nih.gov By blocking these key activation steps, indole-based analogues can effectively suppress the downstream expression of inflammatory genes, demonstrating their potential as anti-inflammatory therapeutics. nih.govresearchgate.net

Antiviral Activities Against Specific Viral Targets

Inhibition of Flavivirus NS2B-NS3 Protease

The NS2B-NS3 protease of flaviviruses, including Zika (ZIKV), Dengue (DENV), and West Nile (WNV) viruses, is essential for viral replication, making it a prime target for antiviral drug development. nih.govosti.gov A novel series of 2,6-disubstituted indole compounds has been identified as potent inhibitors of the ZIKV NS2B-NS3 protease (ZVpro). nih.gov Medicinal chemistry optimization of initial screening hits led to the discovery of inhibitors with half-maximal inhibitory concentrations (IC50) as low as 320 nM. nih.govresearchgate.net

Structure-activity relationship (SAR) studies revealed the importance of specific substitutions on the indole scaffold. For example, indole-3-carboxamide compounds were found to be active, while analogues lacking this group were inactive. nih.gov Further optimization based on an indole-2-carboxamide scaffold led to significant improvements in potency. Compound 98 from this series was identified as a potent, non-competitive inhibitor of ZVpro. researchgate.net These indole-based inhibitors also demonstrated broad activity against the proteases of DENV and WNV. osti.gov For example, compound 9 was found to be a broadly active inhibitor against proteases from ZIKV, DENV-2, DENV-3, and WNV. osti.gov Another series of quinoxaline-based inhibitors also showed non-competitive inhibition of ZIKV NS2B-NS3 protease and potential pan-flaviviral activity. nih.gov

Table 3: Inhibitory Activity of Indole Analogues against Flavivirus NS2B-NS3 Protease

| Compound | Virus Protease | IC50 (µM) | Source |

|---|---|---|---|

| 1 | ZIKV | 4.5 | nih.gov |

| 2 | ZIKV | 11 | nih.gov |

| 8 | ZIKV | 1.3 | nih.gov |

| 50 | ZIKV | 1.0 | nih.gov |

| 9 | DENV-2 | 0.12 | osti.gov |

| 8 (from a different study) | ZIKV | 6.85 | scienceopen.com |

Anti-HIV Activity through Reverse Transcriptase Inhibition

Analogues featuring an indole ring fused with a pyridine or a related heterocyclic system have been investigated for their potential to combat the Human Immunodeficiency Virus (HIV). The primary target for many of these compounds is the HIV reverse transcriptase (RT) enzyme, which is crucial for converting the viral RNA genome into proviral DNA, a key step in the viral life cycle. unav.edunih.gov Inhibition of this enzyme effectively halts viral proliferation. mdpi.com

A novel class of indolopyridone compounds has been identified as competitive inhibitors of RT. nih.gov One potent compound in this series, INDOPY-1, demonstrated significant activity against the wild-type HIV-1 IIIB strain with a 50% effective concentration (EC₅₀) of 30 nM in MT4 cells and 25 nM in CEM cells. nih.gov Notably, these indolopyridone analogues remain active against HIV strains that have developed resistance to common non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as those with K103N and Y181C mutations. nih.gov The mechanism of these compounds is unique; they occupy the nucleotide binding site of the enzyme, forming a stable ternary complex that is dependent on the primer's 3' end. nih.gov

In contrast, studies on pyrimido[5,4-b]indole derivatives, which also share structural similarities, have shown that their anti-HIV activity is influenced by substitutions at various positions on the ring system. For instance, the presence of an oxo substituent at position 4 was found to be unfavorable for activity. unav.edu While these compounds are structurally related to non-nucleoside HIV-1 RT inhibitors, their efficacy has been limited, suggesting they may not be promising candidates for AIDS therapy. unav.edu

| Compound Class | Target | Mechanism of Action | Activity Data (EC₅₀) | Note |

| Indolopyridones (e.g., INDOPY-1) | HIV-1 Reverse Transcriptase | Competitive inhibition; occupies nucleotide binding site | 30 nM (MT4 cells), 25 nM (CEM cells) nih.gov | Active against NNRTI-resistant strains (K103N, Y181C). nih.gov |

| Pyrimido[5,4-b]indoles | HIV-1 Reverse Transcriptase | Non-nucleoside inhibition | Generally low or inactive unav.edu | Activity is diminished by an oxo group at position 4. unav.edu |

Antimalarial Efficacy Against Plasmodium falciparum

The urgent need for new antimalarial drugs, driven by the spread of resistant Plasmodium strains, has led to the investigation of various heterocyclic compounds, including those with pyridine and quinoline (B57606) cores. bohrium.comresearchgate.netnih.gov The mitochondrial respiratory chain of P. falciparum is a key target for many antimalarial agents. bohrium.com

Analogues based on a 4(1H)-pyridone structure have shown promise as potent antimalarial agents with activity against multiple stages of the parasite's life cycle. researchgate.net Research has demonstrated that replacing a phenyl ring with a pyridine ring in certain analogues can maintain antimalarial activity while improving pharmacokinetic profiles. researchgate.net Similarly, pyridine-containing amides and thiocarboxamides have displayed anti-proliferative activity against the intraerythrocytic stage of P. falciparum, the most virulent species affecting humans. nih.gov

In a series of quinoline derivatives, the compound 7-chloro-N-(pyridin-4-yl)quinolin-4-amine was synthesized and evaluated. mdpi.com A comparison with a similar compound featuring a 2,8-bis(trifluoromethyl)quinoline (B3046767) moiety showed that both were roughly equipotent, suggesting that the specific substitution on the quinoline core was not highly relevant for the observed anti-P. falciparum activity. mdpi.com

| Compound Class/Derivative | Target Organism | Activity Data (IC₅₀) | Key Findings |

| 4(1H)-Pyridone Analogues | Plasmodium falciparum | Not specified | Active against multiple parasite stages; pyridine ring can improve pharmacokinetics. researchgate.net |

| Pyridine Carboxamides | Plasmodium falciparum | Not specified | Showed in vitro anti-proliferative activity. nih.gov |

| 7-chloro-N-(pyridin-4-yl)quinolin-4-amine | P. falciparum | 11.7 ± 3 μM mdpi.com | Equipotent with similar 2,8-bis(trifluoromethyl)quinoline derivative, indicating substitution pattern on the quinoline was not critical. mdpi.com |

| Aminepyridin-4-yl derivative (with 2,8-bis(trifluoromethyl)quinoline core) | P. falciparum | 8.4 µM mdpi.com | Showed greater activity and selectivity compared to the aminepyridin-2-yl analogue. mdpi.com |

Other Investigated Biological Activities

Indolic compounds, which form the core of this compound, are recognized for their antioxidant properties and ability to function as free-radical scavengers. researchgate.netnih.gov Their mechanism of action often involves hydrogen atom transfer (HAT) or single electron transfer (SET), which allows them to neutralize reactive oxygen species (ROS) and interrupt oxidative chain reactions. nih.gov

Studies on various pineal indoles have demonstrated potent inhibition of lipid peroxidation in brain, liver, and kidney tissues. nih.gov Specific derivatives such as 5-methoxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid effectively suppressed superoxide (B77818) radical formation, while 5-hydroxytryptophol (B1673987) showed inhibitory effects against hydroxyl radical generation. nih.gov Among several tested pineal indoles, 5-methoxytryptamine (B125070) was identified as having the most potent antioxidant action without any pro-oxidant effects. nih.gov The antioxidant capacity of these compounds can be evaluated using various assays, including the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging methods. researchgate.netmdpi.com The number and position of hydroxyl groups on the molecule significantly influence the antioxidant activity. nih.gov

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that, when activated, triggers pro-inflammatory responses to protect against pathogens and enhance adaptive immunity. frontiersin.org Small molecules that can modulate TLR4 activity are of significant interest as potential vaccine adjuvants or anti-inflammatory agents. nih.govnih.gov

Pyrimido[5,4-b]indoles, a class of compounds structurally related to 5-(Pyridin-4-yl)indoline, have been identified as synthetic TLR4 agonists. frontiersin.org One notable compound, 1Z105, was selected through a structure-activity relationship study as a potent agonist. frontiersin.org Research has shown that 1Z105 primarily activates the MyD88-dependent signaling pathway downstream of TLR4. When used as a vaccine adjuvant, particularly in combination with a TLR7 agonist, it has been shown to induce protective immunity against influenza without significant off-target effects. frontiersin.org This synergistic action allows for a reduction in the required antigen dose, thereby enhancing the vaccine's safety profile. frontiersin.org

Inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are a cornerstone of treatment for Alzheimer's disease. mdpi.com By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help manage the cognitive symptoms of the disease. nih.gov

Research into a series of dihydroindoline compounds has shed light on the structural requirements for anticholinesterase activity. nih.gov The presence of a 5-carbamoyl group was identified as a critical factor for inhibitory action; replacing it with a cyclic phosphoryl or sulfonyl group led to a sharp decrease in activity. nih.gov Furthermore, the substitution pattern at the C-3 position of the indoline nucleus plays a significant role, with quaternary carbons being more potent than tertiary or secondary ones. This suggests that a methyl group at this position contributes to binding with the active center of the cholinesterase enzyme through hydrophobic interactions. nih.gov Conversely, converting the indoline structure to a 2-indolinone results in a steep drop in inhibitory activity. nih.gov

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. researchgate.netnih.govmdpi.com Fused N-heterocycles, particularly those containing a pyridine ring, have emerged as a promising class of compounds with significant antimycobacterial activity. nih.gov

Several pyridine-based derivatives have demonstrated notable efficacy against the H37Rv strain of Mtb. In one study, anilinopyridine derivatives were evaluated, revealing that a free amino (-NH2) group on the pyridine ring is crucial for their antitubercular activity. researchgate.net Another study on 7-(pyridine-4-yl)-indolizine derivatives found eight compounds with very good antimycobacterial activity. nih.gov The most promising of these were shown to be potent against both replicating and non-replicating Mtb, to have a bactericidal mechanism of action, and to be active against drug-resistant strains. nih.gov For example, a 3,5-disubstituted pyridine derivative was identified with potent activity, inhibiting a multidrug-resistant clinical isolate of Mtb at a concentration of 6.25 μg/mL. researchgate.net

| Compound Series | Target Organism | Activity Data (MIC) | Key Structural Feature for Activity |

| Anilinopyridine derivatives | M. tuberculosis H37Rv | Not specified | Free -NH₂ on pyridine ring researchgate.net |

| 3,5-disubstituted pyridine derivative (Compound 24) | M. tuberculosis H37Rv & MDR isolate | 6.25 μg/mL (MDR isolate) researchgate.net | 3,5-disubstitution pattern |

| 7-(pyridine-4-yl)-indolizine derivatives | M. tuberculosis H37Rv | MIC >100 µM for inactive compounds nih.gov | para-substituent on the benzoyl moiety at position 3 nih.gov |

| Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | M. tuberculosis H37Rv | 0.25 to 16 μg/mL researchgate.net | 3,4-dichlorobenzyl substituent (most active) researchgate.net |

Medicinal Chemistry and Drug Design Strategies Employed for Indoline Pyridyl Systems

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying novel molecular frameworks with improved pharmacological profiles while retaining the key binding interactions of a known active compound. These techniques are particularly valuable for navigating intellectual property landscapes, improving physicochemical properties, and overcoming liabilities of a lead series.

Scaffold Hopping: This strategy involves the replacement of the core molecular structure (scaffold) of a compound with a chemically different one, while preserving the three-dimensional arrangement of the critical pharmacophoric features. In the context of indoline-pyridyl systems, a scaffold hopping approach could involve replacing the indoline (B122111) nucleus with other bicyclic or heterocyclic systems that can project the pyridyl group and other substituents into a similar orientation. For instance, researchers have successfully employed scaffold hopping to transition from indole-based compounds to indazole frameworks to develop dual inhibitors of MCL-1 and BCL-2, demonstrating the utility of this approach in modifying the selectivity profile of a lead compound. rsc.org Another example includes the replacement of an indole (B1671886) nucleus with a furo[3,2-b]pyridine (B1253681) scaffold to generate potent and selective 5-HT1F receptor agonists. doi.org Such a strategy could be envisioned for 5-(Pyridin-4-yl)indoline (B8777264) to explore novel intellectual property space and potentially improve properties such as solubility or metabolic stability.

Bioisosteric Replacement: This technique focuses on the substitution of atoms or functional groups within a molecule with other groups that have similar physical or chemical properties, leading to a molecule with comparable biological activity. For the indoline-pyridyl scaffold, bioisosteric replacements could be applied to either the indoline or the pyridine (B92270) ring. For example, the pyridine ring could be replaced with other heteroaromatic rings of similar size and electronics, such as pyrimidine (B1678525), pyrazine, or even some five-membered heterocycles, to fine-tune target engagement and pharmacokinetic properties. The indoline core itself can be subject to bioisosteric modifications. For instance, the nitrogen atom in the indoline ring could be replaced with other heteroatoms, or the saturated five-membered ring could be altered in size or substitution. A study on Aurora-B inhibitors demonstrated the successful bioisosteric replacement of an acylureido moiety with a 4-pyridinoylamido moiety on an indolin-2-one scaffold, resulting in potent and selective inhibitors. researchgate.net

| Strategy | Description | Potential Application to Indoline-Pyridyl Systems |

| Scaffold Hopping | Replacement of the core molecular framework while maintaining the orientation of key functional groups. | Replacing the indoline core with other bicyclic systems like indazole or furo[3,2-b]pyridine to alter selectivity and physicochemical properties. rsc.orgdoi.org |

| Bioisosteric Replacement | Substitution of atoms or functional groups with others that have similar physicochemical properties. | Replacing the pyridine ring with other heterocycles (e.g., pyrimidine) or modifying the indoline ring to modulate target binding and ADME properties. researchgate.net |

Rational Design of Multi-target Directed Ligands

Complex multifactorial diseases such as neurodegenerative disorders and cancer often involve multiple biological pathways. The rational design of multi-target directed ligands (MTDLs) has emerged as a promising strategy to address such diseases by simultaneously modulating several key targets. nih.govscite.ai This approach can offer advantages over combination therapies, including improved efficacy, reduced risk of drug-drug interactions, and a more favorable pharmacokinetic profile. nih.govresearchgate.net

The indoline-pyridyl scaffold is well-suited for the development of MTDLs due to the distinct chemical nature of its two core components, which can be independently modified to interact with different biological targets. For example, the indoline portion might be designed to interact with one target, while the pyridine moiety is tailored to bind to another.

A notable example in a related chemical space is the development of donepezil-indolyl and donepezil-pyridyl hybrids as multifunctional drugs for the potential treatment of Alzheimer's disease. nih.gov In these hybrids, the core structures are designed to interact with multiple targets relevant to the disease pathology, such as cholinesterases and monoamine oxidases. This approach highlights the potential of combining indole or pyridine-containing fragments to achieve a desired multi-target activity profile. The design of such molecules often involves creating a hybrid molecule that incorporates the key pharmacophoric features required for interaction with each of the intended targets.

Ligand-Based and Structure-Based Drug Design Methodologies

Ligand-based and structure-based drug design are two fundamental pillars of modern medicinal chemistry that guide the discovery and optimization of new drugs.

Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. LBDD relies on the knowledge of a set of molecules that are known to interact with the target. nih.gov By analyzing the common structural features and physicochemical properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of features necessary for biological activity. Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the chemical properties of the molecules with their biological activities. mdpi.com For a series of indoline-pyridyl analogs, LBDD could be used to build a pharmacophore model that defines the optimal spatial arrangement of the pyridine nitrogen, the indoline nitrogen, and any other key substituents for a particular biological activity. This model could then be used to virtually screen compound libraries to identify new hits with diverse scaffolds.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. nih.gov This methodology involves the use of computational docking to predict the binding mode and affinity of a ligand within the target's active site. This information allows for the rational design of modifications to the ligand to improve its interactions with the protein, thereby enhancing its potency and selectivity. In the context of 5-(Pyridin-4-yl)indoline, if the structure of its target were known, SBDD could be used to visualize how the pyridine and indoline moieties fit into the binding pocket. This would enable the rational introduction of substituents on either ring to form additional hydrogen bonds, hydrophobic interactions, or salt bridges with specific amino acid residues, leading to improved affinity and efficacy. For instance, a study on aminopyrimidinyl pyrazole (B372694) analogs as PLK1 inhibitors successfully utilized a hybrid 3D-QSAR and molecular docking approach to design novel potent compounds. nih.gov

| Design Method | Basis | Application to Indoline-Pyridyl Systems |

| Ligand-Based Drug Design | Information from known active ligands. nih.gov | Developing pharmacophore models and QSARs from a series of active indoline-pyridyl compounds to guide the design of new analogs with improved activity. |

| Structure-Based Drug Design | 3D structure of the biological target. nih.gov | Using molecular docking to predict the binding mode of 5-(Pyridin-4-yl)indoline and rationally designing modifications to enhance binding affinity and selectivity. nih.gov |

High-Throughput Screening (HTS) as a Lead Identification Tool

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large and diverse compound libraries against a specific biological target or pathway. nih.govdovepress.com The primary goal of HTS is to identify "hits," which are compounds that exhibit a desired activity in a primary assay and serve as starting points for further optimization.

HTS campaigns can be designed in various formats, including biochemical assays that measure the activity of an isolated enzyme or receptor, or cell-based assays that assess a more complex cellular response. For the indoline-pyridyl chemical space, an HTS campaign could be instrumental in identifying initial lead compounds. A corporate or academic screening collection, which can contain hundreds of thousands to millions of diverse small molecules, could be screened against a target of interest.

The process typically involves:

Assay Development: A robust and miniaturized assay is developed that is amenable to automation and provides a reliable readout of the desired biological activity.

Primary Screen: The entire compound library is tested at a single concentration to identify initial hits.

Hit Confirmation and Triage: The activity of the initial hits is confirmed through re-testing, and false positives are eliminated.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).

Lead Optimization and Derivatization Approaches for Enhanced Efficacy

Once a lead compound, such as a molecule from the indoline-pyridyl class, is identified, the process of lead optimization begins. This iterative process involves the synthesis and testing of analogs of the lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Derivatization: A key aspect of lead optimization is the systematic derivatization of the lead scaffold. For a molecule like 5-(Pyridin-4-yl)indoline, medicinal chemists would explore substitutions at various positions on both the indoline and pyridine rings.

Indoline Ring Modifications: Substitutions on the indoline nitrogen (position 1) or on the aromatic portion of the indoline ring can significantly impact activity and properties. For example, a study on indoline-based compounds as dual 5-LOX/sEH inhibitors involved extensive modifications at the N-1 and C-5 positions to establish structure-activity relationships. acs.org

Pyridine Ring Modifications: The electronic and steric properties of the pyridine ring can be modulated by introducing substituents. This can influence the pKa of the pyridine nitrogen, which can be critical for target interactions and solubility. The optimization of 5,6-diarylpyridines as CB1 receptor inverse agonists showcases how modifications to the pyridine core can lead to compounds with improved oral activity. nih.gov

A relevant example of extensive derivatization of a related scaffold is the development of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as anticancer agents. nih.gov In this work, a series of analogs were synthesized by modifying the carboxamide moiety, leading to the identification of a potent and promising clinical candidate. This demonstrates how systematic derivatization of a pyridinyl-indole core can lead to significant improvements in therapeutic potential.

| Compound Series | Modifications | Outcome |

| Indoline-based 5-LOX/sEH inhibitors | N-1 and C-5 substitutions on the indoline ring. acs.org | Identification of potent dual inhibitors with in vivo anti-inflammatory activity. |

| 5,6-Diarylpyridines | Substitutions on the pyridine ring. nih.gov | Development of orally active CB1 receptor inverse agonists. |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Derivatization of the indole-2-carboxamide. nih.gov | Discovery of a novel and potent Nur77 modulator with in vivo anticancer activity. |

Future Perspectives and Emerging Research Directions for 5 Pyridin 4 Yl Indoline Dihydrochloride Analogues

Exploration of Novel and Sustainable Synthetic Routes for Indoline-Pyridyl Scaffolds

The development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount for the future exploration of indoline-pyridyl analogues. Current research is moving beyond traditional multi-step syntheses towards more innovative and sustainable approaches.

One promising area is the use of catalyst-driven, multi-component reactions. Nano-catalysts, in particular, are gaining attention due to their high efficiency, ease of product isolation, recyclability, and potential for use in green procedures. researchgate.net These catalysts can facilitate the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which can be integrated with indoline (B122111) scaffolds, through two-, three-, or four-component reactions. researchgate.net Another advanced strategy involves substrate-dependent divergent annulation reactions, such as the Zn(II)-catalyzed cycloadditions of indoles with 1,2-diaza-1,3-dienes. acs.org This method allows for the creation of diverse polycyclic fused indoline scaffolds with high step- and atom-economy, chemo- and diastereoselectivity. acs.org

Palladium-catalyzed methods also continue to evolve, offering one-pot, three-component procedures for synthesizing substituted indoles. organic-chemistry.org These domino reactions, involving consecutive Sonogashira coupling, aminopalladation, and reductive elimination, provide rapid access to functionalized indole (B1671886) cores. organic-chemistry.org Furthermore, the direct functionalization of nitroarenes using photochemical, copper-catalyzed reductive arylation with arylboronic acids presents a mild and efficient route to form C-N bonds, applicable to nitro heterocycles including pyridine (B92270) and indole derivatives. acs.org

Emerging concepts like "skeletal editing" based on nitrogen-atom manipulation offer revolutionary ways to modify existing heterocyclic scaffolds. rsc.org Recent developments include electrochemical N-atom insertion, which uses inexpensive and green reagents like ammonium (B1175870) carbonate to convert indoles into quinoxalines. rsc.org These sustainable approaches avoid harsh conditions and are compatible with sensitive functional groups, paving the way for the synthesis of novel indoline-pyridyl analogues. rsc.org

Table 1: Comparison of Modern Synthetic Strategies for Indoline-Pyridyl Scaffolds

| Synthetic Strategy | Key Features | Advantages |

|---|---|---|

| Nano-catalysis | Use of nano-sized catalysts in multi-component reactions. researchgate.net | High efficiency, recyclability, green procedure, ease of product isolation. researchgate.net |

| Divergent Annulation | Substrate-controlled cycloadditions (e.g., [4+2] and [3+2]). acs.org | High step- and atom-economy, high selectivity, broad substrate scope. acs.org |

| Palladium-Catalyzed Domino Reactions | One-pot, multi-component procedures (e.g., Sonogashira coupling/aminopalladation). organic-chemistry.org | Regiospecific, efficient access to functionalized indoles. organic-chemistry.org |

| Photochemical C-N Coupling | Copper-catalyzed reductive arylation of nitroarenes under LED light. acs.org | Mild conditions, broad substrate scope including heterocycles. acs.org |

| Skeletal Editing (N-atom insertion) | Electrochemical insertion of nitrogen atoms into heterocyclic rings. rsc.org | Sustainable, uses inexpensive reagents, avoids harsh conditions. rsc.org |

Deeper Mechanistic Understanding of Biological Activities at the Molecular Level

While many indoline-pyridyl analogues have shown promising biological activity, a deeper understanding of their mechanisms of action at the molecular level is a critical future objective. This involves elucidating the precise interactions with their biological targets and the downstream cellular consequences.

For instance, certain pyridine-pyrimidine-indole derivatives have been identified as potent inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. nih.gov Future research will need to dissect the signaling pathways involved. Studies have implicated the MAPK/JNK signaling pathway in methuosis induced by these compounds. nih.gov Further investigation is required to understand how the binding of these molecules initiates this cascade and to identify the upstream regulators. It has been observed that the induced vacuoles may originate from the endoplasmic reticulum (ER) and are accompanied by ER stress, a lead that warrants more detailed exploration. nih.gov

In the context of anticancer activity, DNA fragmentation analysis has revealed that the cytotoxicity of some platinum complexes containing a 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione ligand is mediated by the induction of apoptosis. nih.gov The next step is to identify the specific apoptotic pathways (intrinsic vs. extrinsic) that are activated and the key molecular players (e.g., caspases, Bcl-2 family proteins) that are modulated by these compounds.

For antimalarial quinoline-4-carboxamide derivatives, the mechanism has been identified as the inhibition of translation elongation factor 2 (PfEF2), which is essential for parasite protein synthesis. acs.org Future mechanistic studies could focus on high-resolution structural biology (e.g., co-crystallography) to visualize the precise binding mode of these inhibitors within the PfEF2 active site. This would provide invaluable information for designing next-generation analogues with enhanced potency and selectivity.

Identification of Novel Molecular Targets and Therapeutic Applications

The structural versatility of the indoline-pyridyl scaffold suggests that its therapeutic potential extends beyond currently identified targets. A key future direction is the systematic screening of analogue libraries against diverse panels of biological targets to uncover novel applications.

The privileged nature of quinoline (B57606) and quinolone scaffolds, which share structural motifs with indoline-pyridyl compounds, points to a wide range of potential activities, including anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects. mdpi.com For example, derivatives of 4-hydroxy-2-quinolinone have been identified as multi-target agents with both antioxidant and 5-lipoxygenase (5-LOX) inhibitory activity, suggesting applications in inflammatory disorders. mdpi.com

In oncology, while targets like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have been explored for pyrazolinyl-indole derivatives, there is vast potential to identify others. mdpi.com For example, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com Systematic kinome profiling and other target deconvolution techniques could reveal unexpected and therapeutically relevant targets for 5-(Pyridin-4-yl)indoline (B8777264) analogues.

The discovery that a quinoline-4-carboxamide derivative acts on a novel antimalarial target, PfEF2, underscores the potential for finding unique mechanisms of action. acs.org This is particularly important in the face of growing drug resistance. Future research should therefore include phenotypic screening against various pathogens (bacteria, fungi, viruses, parasites) followed by target identification studies to unlock new therapeutic avenues.

Table 2: Potential Molecular Targets for Indoline-Pyridyl Analogues

| Target Class | Specific Example(s) | Potential Therapeutic Application |

|---|---|---|

| Kinases | EGFR mdpi.com, PI3Kα mdpi.com | Cancer |

| Enzymes in Inflammatory Pathways | 5-Lipoxygenase (5-LOX) mdpi.com | Inflammatory Disorders |

| Protein Synthesis Machinery | Translation Elongation Factor 2 (PfEF2) acs.org | Malaria |

| Cell Death Pathways | Regulators of Methuosis & Apoptosis nih.govnih.gov | Cancer |

Development of Advanced Computational Models for Activity and Selectivity Prediction

To accelerate the discovery and optimization of new indoline-pyridyl analogues, the development and application of advanced computational models are indispensable. These models can predict biological activity, selectivity, and pharmacokinetic properties, thereby prioritizing synthetic efforts and reducing the reliance on costly and time-consuming high-throughput screening.

Machine learning (ML) models are becoming increasingly powerful in drug discovery. mdpi.com For a given biological target, ML models can be trained on datasets of known active and inactive compounds to predict the activity of new, untested molecules. These models can utilize a variety of molecular descriptors and feature selection techniques (e.g., the Boruta method) to build robust predictive frameworks. mdpi.com Such validated models can then be used to virtually screen large chemical libraries to identify novel hits with desired activity profiles. mdpi.com

Molecular docking simulations are another crucial computational tool. Docking allows for the in-silico prediction of the binding mode of a ligand within the active site of a target protein. mdpi.com For example, docking studies on pyrazolinyl-indole derivatives with the EGFR tyrosine kinase have been used to rationalize their activity and guide further design. mdpi.com Similarly, docking has helped to understand how quinolinone-carboxamide analogues bind to an alternative binding site in the 5-LOX enzyme. mdpi.com Future efforts will likely involve more sophisticated techniques like molecular dynamics (MD) simulations to study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into binding affinity and stability.

Quantitative Structure-Activity Relationship (QSAR) studies also remain relevant. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can help identify key structural features (pharmacophores) that are critical for activity, guiding the design of more potent and selective analogues.

Potential for Preclinical Exploration in Combination Therapies

The future clinical success of 5-(Pyridin-4-yl)indoline analogues may lie in their use as part of combination therapies. Combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of each agent.

In oncology, where combination therapy is a standard of care, indoline-pyridyl analogues could be combined with established chemotherapeutics, targeted agents, or immunotherapies. For instance, a compound that induces methuosis could be paired with an agent that blocks a different cell survival pathway, potentially leading to a more profound and durable anti-tumor response.

Initial explorations into this area have shown some promise. The cytotoxic activity of a platinum(IV) complex with a 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione ligand, which was inactive on its own, was augmented when co-administered with ascorbic acid in a specific tumor cell line. nih.gov This suggests a potential for redox modulation to enhance the activity of certain metal-based complexes. Preclinical studies in animal models are the necessary next step to validate these in-vitro findings and to explore other rational combinations. For example, an EGFR-inhibiting indoline-pyridyl compound could be tested in combination with a drug that targets a downstream component of the EGFR signaling pathway, such as a MEK or PI3K inhibitor. The design of these preclinical studies will be crucial for identifying the most effective combinations and dosing schedules to move forward into clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Pyridin-4-yl)indoline dihydrochloride, and how can reaction conditions be optimized for yield?

- Answer : Synthesis typically involves condensation of pyridine derivatives with indoline precursors under acidic conditions. Optimization parameters include HCl concentration (1–3 M), temperature (80–120°C), and reaction time (12–24 hours). Analogous compounds, such as 2-Chloro-4-(chloromethyl)pyridine hydrochloride, are synthesized via nucleophilic substitution, suggesting similar catalytic strategies . Post-synthesis purification via recrystallization (ethanol/water mixtures) improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirms structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm) and aliphatic indoline moieties.

- HPLC : Validates purity (≥98%) using C18 columns with acetonitrile/water mobile phases.

- Mass spectrometry (ESI-MS) : Verifies molecular weight ([M+H]+ expected at m/z 247.1).

Cross-referencing with PubChem’s computed spectral data for related hydrochlorides enhances accuracy .

Q. What are the stability profiles of this compound under different storage and experimental conditions?

- Answer : Store at -20°C in airtight, light-protected containers. Stability studies on similar hydrochlorides indicate degradation at >40°C or >70% humidity. Desiccants (silica gel) and inert atmospheres (N2) mitigate hydrolysis and oxidation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are used to study these interactions?

- Answer : Potential mechanisms include kinase inhibition or GPCR modulation. Key assays: